CH2F2NaO2S
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium difluoromethanesulfinate can be synthesized through the reaction of difluoromethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of sodium difluoromethanesulfinate involves the large-scale reaction of difluoromethanesulfinic acid with sodium hydroxide under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium difluoromethanesulfinate undergoes various types of reactions, including:
Radical Reactions: It reacts with alkenes, heteroatoms, isocyanates, aromatic heterocycles, and cyclopropanes to form products containing the CF2H or CH2F group.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the difluoromethyl group is introduced into the substrate.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents and radical initiators. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products: The major products formed from these reactions are fluoroalkylated compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Sodium difluoromethanesulfinate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which sodium difluoromethanesulfinate exerts its effects involves the generation of difluoromethyl radicals. These radicals can react with various substrates to introduce the difluoromethyl group. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
Sodium trifluoromethanesulfinate (CF3SO2Na): Another fluoroalkylating reagent that introduces trifluoromethyl groups into substrates.
Sodium fluorosulfinate (FSO2Na):
Uniqueness: Sodium difluoromethanesulfinate is unique in its ability to introduce the difluoromethyl group, which imparts different chemical and physical properties compared to the trifluoromethyl and fluorosulfonyl groups. This makes it a valuable reagent for the synthesis of compounds with specific fluorine-containing functionalities .
Properties
Molecular Formula |
CH2F2NaO2S |
---|---|
Molecular Weight |
139.08 g/mol |
InChI |
InChI=1S/CH2F2O2S.Na/c2-1(3)6(4)5;/h1H,(H,4,5); |
InChI Key |
FBTUAZHGMSNIIU-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)S(=O)O.[Na] |
Origin of Product |
United States |
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